molecular formula C7H6F3IN2O B14059368 1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14059368
M. Wt: 318.03 g/mol
InChI Key: LINOQEUDOQJIFP-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine is a chemical compound characterized by the presence of iodine, trifluoromethoxy, and hydrazine functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of a trifluoromethoxy-substituted benzene derivative, followed by the reaction with hydrazine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azo compounds, while substitution of the iodine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological molecules. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-(trifluoromethoxy)phenyl)hydrazine
  • 1-(2-Chloro-5-(trifluoromethoxy)phenyl)hydrazine
  • 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)hydrazine

Uniqueness

1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of the iodine atom, which can undergo specific chemical reactions that are not possible with other halogens. The trifluoromethoxy group also imparts distinct chemical properties, such as increased stability and lipophilicity, making this compound particularly valuable in various research applications .

Properties

Molecular Formula

C7H6F3IN2O

Molecular Weight

318.03 g/mol

IUPAC Name

[2-iodo-5-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2O/c8-7(9,10)14-4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2

InChI Key

LINOQEUDOQJIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)NN)I

Origin of Product

United States

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